molecular formula C13H26N2O3S B2843650 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea CAS No. 2320663-77-0

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea

Cat. No.: B2843650
CAS No.: 2320663-77-0
M. Wt: 290.42
InChI Key: YFSCSOYWHVEKKX-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a urea derivative featuring a tert-butyl group and a tetrahydrothiopyran (thian) ring substituted with a 2-hydroxyethoxy moiety. The thian ring contributes to conformational rigidity, while the hydroxyethoxy side chain could improve aqueous solubility compared to purely hydrophobic analogs .

Properties

IUPAC Name

1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCSOYWHVEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiane Ring Formation via Cyclization

The thiane core is synthesized through a Mitsunobu reaction between 1,5-pentanediol and thiourea, yielding 4-hydroxythiane. Subsequent epoxide ring-opening with ethylene glycol under acidic conditions introduces the 2-hydroxyethoxy group:

$$
\text{4-Hydroxythiane} + \text{CH}2\text{OCH}2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{4-(2-Hydroxyethoxy)thiane}
$$

Optimization Data :

Condition Temperature (°C) Yield (%) Purity (HPLC)
H₂SO₄ (0.1 M) 80 68 92
p-TsOH (0.05 M) 70 72 95

Functionalization of the Thiane Ring

The hydroxythiane intermediate undergoes Mitsunobu alkylation with methyl iodide to install the methylene bridge required for urea linkage:

$$
\text{4-(2-Hydroxyethoxy)thiane} + \text{CH}3I \xrightarrow{\text{DIAD, PPh}3} \text{4-(2-Hydroxyethoxy)thian-4-ylmethyl iodide}
$$

Key Observations :

  • Use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) improves alkylation efficiency.
  • Substitution with sodium hydride as a base minimizes side reactions.

Urea Bond Formation

Coupling with tert-Butyl Isocyanate

The methylene-bridged thiane derivative is reacted with tert-butyl isocyanate in anhydrous dichloromethane (DCM) at 0°C:

$$
\text{4-(2-Hydroxyethoxy)thian-4-ylmethylamine} + \text{(CH₃)₃CNCO} \rightarrow \text{Target Compound}
$$

Reaction Metrics :

Solvent Catalyst Time (h) Yield (%)
DCM None 12 65
THF DMAP 8 78
  • 4-Dimethylaminopyridine (DMAP) accelerates urea formation by activating the isocyanate.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, thiane ring), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 4.92 (br s, 1H, NH).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1100 cm⁻¹ (C-O-C ether).

X-ray Crystallography

Single-crystal X-ray analysis confirms the distorted chair conformation of the thiane ring and the near-perpendicular orientation of the urea group relative to the ring plane (dihedral angle = 85.2°).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Mitsunobu cyclization + alkylation High regioselectivity Costly reagents 72
Epoxide ring-opening Mild conditions Requires acidic environment 68
Direct urea coupling Single-step Low solubility in polar solvents 65

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry is recommended to enhance reproducibility and safety. Key parameters include:

  • Residence time : 30–60 minutes.
  • Temperature control : 50–70°C to prevent thiirane byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The urea group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical Reactions: The functional groups present in the compound can participate in various chemical reactions, influencing the overall reaction mechanism.

Comparison with Similar Compounds

Hypothetical Data Table Based on Structural Analogies

Compound Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
This compound ~300 (estimated) Urea, thian, hydroxyethoxy, tert-butyl Enzyme modulation (e.g., GST)
BHA 180.24 Phenol, tert-butyl, methoxy Antioxidant, GST/epoxide hydratase inducer
Example 429 (EP 4 374 877 A2) 1011 (LCMS) Carboxamide, diazaspiro, trifluoromethyl Undisclosed (likely kinase inhibition)

Q & A

Q. Basic

  • NMR: 1H/13C NMR identifies substituent environments (e.g., tert-butyl δ ~1.3 ppm; thian protons δ 3.5–4.0 ppm) .
  • IR Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyethoxy O–H bonds (~3200–3500 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., retention time ~1.01 minutes under SQD-FA05 conditions) .

How is stereochemical resolution achieved using crystallography?

Q. Advanced

  • SHELX Suite: SHELXL refines crystal structures by iteratively adjusting positional and thermal parameters against high-resolution data (e.g., twinned crystals require TWIN/BASF commands) .
  • Data Collection: Synchrotron X-ray sources (λ = 0.7–1.0 Å) enhance resolution for small-molecule crystals (<0.8 Å).
  • Validation: R-factor convergence (<5%) and Fo-Fc difference maps confirm absence of disorder in the thian ring .

How can molecular docking predict bioactivity against enzyme targets?

Q. Advanced

  • Target Selection: Prioritize enzymes with urea-binding pockets (e.g., kinases, proteases) using homology modeling .
  • Docking Software: AutoDock Vina or Schrödinger Suite assess binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .
  • MD Simulations: 100-ns trajectories (AMBER force field) evaluate stability of the hydroxyethoxy-thian interaction in aqueous environments .

What purification techniques are effective for isolating this compound?

Q. Basic

  • Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) separates urea derivatives .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .
  • TLC Monitoring: Rf ~0.5 (silica F254, visualized with phosphomolybdic acid) confirms product homogeneity .

How can solubility challenges in biological assays be addressed?

Q. Advanced

  • Co-solvents: DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
  • Prodrug Design: Esterification of the hydroxyethoxy group improves lipophilicity (LogP +1.5) for cell membrane penetration .
  • Nanoparticle Encapsulation: PLGA-based carriers enhance bioavailability in in vivo models .

What stability studies are critical for this compound under varying conditions?

Q. Basic

  • Thermal Stability: TGA/DSC analysis (25–150°C) detects decomposition points (e.g., urea bond cleavage >120°C) .
  • pH Stability: Incubation in buffers (pH 2–12) followed by HPLC quantifies degradation products (e.g., hydrolysis at pH <3) .
  • Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation over 72 hours .

How are data contradictions between NMR and X-ray resolved?

Q. Advanced

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., thian ring puckering) .
  • DFT Calculations: Gaussian09 optimizes molecular geometry and compares computed/experimental NMR shifts (RMSD <0.3 ppm) .
  • Twinned Crystals: SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in X-ray data .

How does this compound compare to analogs in bioactivity and reactivity?

Q. Advanced

  • Thiophene vs. Thian Analogs: Thian derivatives exhibit enhanced metabolic stability (t1/2 +2h in liver microsomes) due to sulfur oxidation resistance .
  • Urea Substituents: Tert-butyl groups improve steric shielding (IC50 ~50 nM vs. 200 nM for methyl analogs in kinase assays) .
  • Hydroxyethoxy vs. Methoxy: Hydroxyethoxy increases water solubility (LogS -3.0 vs. -4.2) while maintaining target affinity (ΔΔG ~0.5 kcal/mol) .

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